An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride
An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride
CAS Number: 59695-29-3
Authored by: A Senior Application Scientist
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is based on available scientific literature and chemical principles. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, adhering to all relevant safety guidelines.
Executive Summary
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a heterocyclic building block with potential applications in pharmaceutical research and development. Its structure, featuring a piperazine moiety linked to a propanoic acid chain, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthesis protocol, expected analytical characterization, and essential safety and handling information. The insights provided are aimed at enabling researchers to effectively utilize this compound in their discovery and development workflows.
Chemical Identity and Physicochemical Properties
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is the hydrochloride salt of the parent compound, 3-(4-methylpiperazin-1-yl)propanoic acid. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological assays and as a reactant in various chemical transformations.
| Property | Value | Source |
| CAS Number | 59695-29-3 | [1] |
| Molecular Formula | C₈H₁₆N₂O₂·2HCl | [1] |
| Molecular Weight | 245.15 g/mol | [1] |
| Appearance | Expected to be a solid | [2] |
| Purity | Typically >97% | [2] |
| Storage Temperature | Room temperature, keep dry and cool | [2] |
Chemical Structure:
Caption: Chemical structure of 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride.
Synthesis Protocol: A Field-Proven Approach
Principle of the Synthesis
The synthesis involves a nucleophilic attack of the secondary amine of 1-methylpiperazine on the electron-deficient β-carbon of acrylic acid. The reaction is typically carried out in a protic solvent, which facilitates the proton transfer steps. The resulting zwitterionic intermediate rearranges to the final product. The free base is then treated with hydrochloric acid to precipitate the dihydrochloride salt.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials and Reagents:
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1-Methylpiperazine (≥99%)
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Acrylic acid (99%, freshly distilled to remove inhibitors)
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Ethanol (anhydrous)
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Hydrochloric acid solution in ethanol (e.g., 3 M)
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Diethyl ether (anhydrous)
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
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Ice bath
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Büchner funnel and vacuum flask
Procedure:
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-methylpiperazine (10.0 g, 0.1 mol) in 100 mL of anhydrous ethanol.
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Addition of Acrylic Acid: Cool the solution in an ice bath. Slowly add acrylic acid (7.2 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Formation of the Dihydrochloride Salt: Dissolve the resulting oily residue of the free base in 50 mL of anhydrous ethanol. Cool this solution in an ice bath.
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Precipitation: Slowly add a 3 M solution of hydrochloric acid in ethanol to the cooled solution with stirring until the pH is acidic (test with pH paper). A white precipitate should form.
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Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the collected solid with cold anhydrous ethanol (2 x 20 mL) followed by anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum at 40-50 °C to a constant weight.
Causality Behind Experimental Choices:
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Freshly distilled acrylic acid: To remove polymerization inhibitors which could interfere with the Michael addition.
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Slow addition at low temperature: The reaction is exothermic; slow addition helps to control the temperature and prevent side reactions.
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Refluxing: Provides the necessary activation energy to drive the reaction to completion.
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Conversion to dihydrochloride salt: Improves the stability of the compound and facilitates its isolation as a crystalline solid.
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Washing with cold ethanol and diethyl ether: To purify the product by removing soluble impurities.
Analytical Characterization (Expected)
Due to the lack of publicly available spectral data for this specific compound, this section provides an expert prediction of the expected analytical results based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the piperazine ring (a singlet), the methylene protons of the piperazine ring (two multiplets), and the two methylene groups of the propanoic acid chain (two triplets).
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¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the four unique carbons of the piperazine ring, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid. The chemical shifts will be influenced by the neighboring nitrogen and oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
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O-H stretch of the carboxylic acid (broad band).
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C=O stretch of the carboxylic acid.
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C-N stretching of the piperazine ring.
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N-H stretches from the protonated amines of the dihydrochloride salt.
Mass Spectrometry (MS)
The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Applications in Research and Drug Development
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is primarily utilized as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical research.[1] Its bifunctional nature (a carboxylic acid and a tertiary amine) allows for its incorporation into larger structures through various chemical reactions, such as amide bond formation.
The piperazine moiety is a common scaffold in medicinal chemistry, known to be present in drugs with a wide range of biological activities. Therefore, this compound can serve as a starting material for the synthesis of novel compounds to be screened for various therapeutic targets.
Safety, Handling, and Storage
Hazard Identification:
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May cause skin irritation (H315).[2]
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Causes serious eye irritation (H319).[2]
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May cause respiratory irritation (H335).[2]
Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
Storage:
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Store in a tightly closed container in a dry and cool place.[2]
Conclusion
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a valuable chemical intermediate for researchers in drug discovery and development. This guide has provided a detailed, practical framework for its synthesis, along with expected analytical characteristics and essential safety information. By understanding the principles behind its synthesis and handling, scientists can confidently and safely incorporate this versatile building block into their research programs to explore novel chemical entities with therapeutic potential.
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Salvavidas Pharma. Advance Intermediates. [Link]
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Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
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